molecular formula C8H14O2 B072152 3-Octenoic acid CAS No. 1577-19-1

3-Octenoic acid

Cat. No.: B072152
CAS No.: 1577-19-1
M. Wt: 142.20 g/mol
InChI Key: IWPOSDLLFZKGOW-UHFFFAOYSA-N
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Description

3-Octenoic acid, also known as oct-3-enoic acid, is an unsaturated fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond between the third and fourth carbon atoms in its eight-carbon chain. This compound is a colorless to light yellow liquid with a slightly pungent odor and is soluble in common organic solvents such as ethanol, ether, and benzene .

Synthetic Routes and Reaction Conditions:

    Alcohol Oxidation Method: One common method for synthesizing this compound involves the oxidation of octanol. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octanol to this compound.

    Alkene Oxidation Method: Another method involves the oxidation of octene.

Industrial Production Methods:

    Catalytic Oxidation: In industrial settings, this compound is often produced through the catalytic oxidation of octene. This method employs metal catalysts such as palladium or platinum to enhance the reaction efficiency and yield.

    Biotechnological Methods: Advances in biotechnology have enabled the use of microbial fermentation to produce this compound.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form dicarboxylic acids. For example, oxidation with potassium permanganate can yield 3-octenedioic acid.

    Reduction: The double bond in this compound can be reduced to form octanoic acid using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

    Acids: Sulfuric acid (H2SO4) for esterification reactions

Major Products:

Scientific Research Applications

3-Octenoic acid has a wide range of applications in various fields:

Chemistry:

Biology and Medicine:

Industry:

Safety and Hazards

3-Octenoic acid may cause severe skin burns and eye damage, and may also cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling this chemical .

Future Directions

While specific future directions for 3-Octenoic acid are not detailed in the available resources, it’s known to be used as a biochemical reagent in life science related research , indicating its potential for continued use in this field.

Comparison with Similar Compounds

Uniqueness of 3-Octenoic Acid:

Properties

CAS No.

1577-19-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-3-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)

InChI Key

IWPOSDLLFZKGOW-UHFFFAOYSA-N

Isomeric SMILES

CCCC/C=C/CC(=O)O

SMILES

CCCCC=CCC(=O)O

Canonical SMILES

CCCCC=CCC(=O)O

density

0.928-0.938 (20°)

5163-67-7
1577-19-1

physical_description

White solid;  Oily, fatty aroma

Pictograms

Corrosive

solubility

Slightly soluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Synonyms

3-octenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the characteristic odor properties of 3-octenoic acid and its related compounds?

A1: this compound, a (Z)-3-alkenoic acid, possesses a distinct odor profile described as cheesy and sweaty. This contrasts with its related aldehydes and alcohols. For instance, (Z)-3-octenal, an aldehyde, exhibits a fatty and citrus-like, soapy aroma. The odor quality of (Z)-3-alkenoic acids transitions from cheesy, sweaty to plastic-like, and finally waxy as the carbon chain length increases. []

Q2: How does the position of the double bond in unsaturated fatty acids like this compound impact their analysis?

A2: The position of the carbon-carbon double bond (C=C) in unsaturated fatty acids like this compound is crucial for determining food flavor quality. A novel method using online epoxidation with water dimer radical cations enables the direct determination of C=C bond positions. This technique has been successfully applied to identify the C=C positions in various fatty acids, including trans-2/3-octenoic acid, within food samples like black tea and olive oil. []

Q3: How does the fungus Mucor species metabolize trans-2-octenoic acid?

A3: Mucor species, known for their ability to reduce sorbic acid, metabolize trans-2-octenoic acid (2-OEA) into several byproducts. In a phosphate buffer solution, the fungus produces 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol from 2-OEA. The conversion of 2-OEA to 3-HOA is reversible, with the majority of the substrate eventually transforming into OLP through the following pathway: trans-2-octenol → 1-octenol → OLP. []

Q4: Can this compound interfere with the iodometry method for peroxide determination?

A4: Yes, this compound, as an olefin, can interfere with the iodometry method commonly used to quantify peroxide concentrations. This interference stems from the interaction between this compound and molecular iodine (I2), an intermediate in the iodometry reaction. This interaction suppresses the formation of triiodide (I3-), leading to an underestimation of peroxide levels. The rate constant for this interfering reaction with this compound has been measured at 0.84 ± 0.02 M-1 s-1. This finding highlights the importance of considering matrix effects when using iodometry in samples rich in olefins, such as edible oils, indoor environments, and animal fat. []

Q5: What is the role of this compound in the aroma profile of Vitex doniana fruit syrup?

A5: this compound, identified as one of the volatile organic compounds in Vitex doniana fruit syrup, contributes to its overall aroma profile. The syrup's aroma is a complex mixture of various compound classes, including terpenes, carboxylic acids, ketones, lactones, aldehydes, ethers, and esters. The presence of these aroma components not only defines the sensory characteristics but may also contribute to the syrup's potential antioxidant activity. []

Q6: Can 3-alkenoates like this compound be utilized in organic synthesis?

A6: Yes, 3-alkenoates like this compound can be strategically employed as masked synthons for 4-oxo-2-alkenoates in organic synthesis. This approach involves a three-step conversion: epoxidation, isomerization to an allyl silyl ether, and subsequent oxidation. This method has proven valuable in synthesizing complex natural products, exemplified by the efficient synthesis of pyrenophorin from 7-oxo-3-octenoic acid. []

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